molecular formula C17H19NO3 B5039878 N-(2-methoxyphenyl)-2-phenoxybutanamide

N-(2-methoxyphenyl)-2-phenoxybutanamide

Cat. No. B5039878
M. Wt: 285.34 g/mol
InChI Key: HMIZSDFZFDTKOG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds often involves strategies like amide bond formation, electrophilic aromatic substitution, and the use of protecting groups for methoxy and phenoxy functionalities. For example, compounds with similar structural motifs have been synthesized through reactions involving benzylamine derivatives and carboxylic acid derivatives under condensation conditions (King et al., 2011).

Molecular Structure Analysis Molecular structure analysis of compounds similar to N-(2-methoxyphenyl)-2-phenoxybutanamide reveals details about their conformation, crystal packing, and intramolecular interactions. Studies employing techniques such as X-ray diffraction have provided insights into the geometric parameters, hydrogen bonding patterns, and overall stability of the molecular structure (Ajibade & Andrew, 2021).

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which “N-(2-methoxyphenyl)-2-phenoxybutanamide” is acting. Without specific context, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and environmental impact. Without specific studies or data, it’s difficult to provide accurate information .

Future Directions

The future research directions for “N-(2-methoxyphenyl)-2-phenoxybutanamide” would depend on its potential applications. It could be studied for its biological activity, its potential use in material science, or its environmental impact .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-15(21-13-9-5-4-6-10-13)17(19)18-14-11-7-8-12-16(14)20-2/h4-12,15H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZSDFZFDTKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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